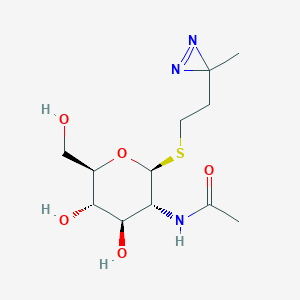

3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane

説明

準備方法

The synthesis of 3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the protection of functional groups, formation of glycosidic bonds, and introduction of the azide group. Reaction conditions may vary, but common reagents include acetic anhydride, thionyl chloride, and sodium azide. Industrial production methods may involve optimization of these steps to increase yield and purity .

化学反応の分析

3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the azide group, using reagents like sodium azide or other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

Industry: It may be used in the production of specialty chemicals and materials

作用機序

The mechanism of action of 3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane involves its interaction with specific molecular targets and pathways. The azide group can participate in click chemistry reactions, forming stable triazole linkages. The glucopyranosyl moiety may interact with carbohydrate-binding proteins, influencing various biological processes .

類似化合物との比較

3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane can be compared with other similar compounds, such as:

2-Acetamido-2-deoxy-D-glucose: This compound lacks the azide group and has different reactivity and applications.

1-Thio-β-D-glucopyranose: This compound has a similar glucopyranosyl moiety but lacks the acetamido and azide groups.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .

生物活性

3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane is a complex organic compound with significant potential in various scientific fields, particularly in biochemistry and medicinal chemistry. Its unique structure, characterized by an azide group, an acetamido group, and a glucopyranosyl moiety, allows it to interact with biological molecules effectively.

- Molecular Formula : C12H21N3O5S

- Molecular Weight : 319.38 g/mol

- CAS Number : 141411-41-8

The biological activity of this compound is primarily attributed to its ability to participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is useful in bioconjugation and labeling studies. The acetamido and glucopyranosyl groups enhance its binding affinity to specific biological targets such as enzymes or receptors.

Interaction with Biological Molecules

Research indicates that this compound can influence various biochemical pathways. For instance, studies have shown that analogs of 2-acetamido-2-deoxy-D-glucose can inhibit the incorporation of glucosamine into glycosaminoglycans (GAGs), suggesting a potential role in modulating cellular metabolism related to GAG synthesis .

Table 1: Summary of Biological Activities

Case Studies

- Glycosaminoglycan Synthesis Inhibition : A study highlighted that certain analogs of 3-Azi reduced the incorporation of D-[3H]glucosamine into isolated GAGs significantly, indicating potential therapeutic applications in conditions where GAG synthesis is dysregulated .

- Drug Development Applications : The azide functionality allows for the development of new drug delivery systems by facilitating the attachment of therapeutic agents to targeted tissues or cells through click chemistry methodologies.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various analogs related to this compound. These investigations have revealed:

- Concentration-dependent Effects : The inhibitory effects on GAG synthesis were found to be concentration-dependent, with certain compounds showing up to a 93% reduction in glucosamine incorporation at higher concentrations .

- Mechanistic Insights : The presence of the acetamido group appears crucial for the compound's biological activity, potentially acting as a competitive inhibitor in metabolic pathways involving glucosamine derivatives .

Comparison with Similar Compounds

| Compound Name | Key Differences |

|---|---|

| 3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane | Contains a galactopyranosyl moiety instead of glucopyranosyl. |

| 3-Azi-1-((2-acetamido-2-deoxy-1-mannopyranosyl)thio)butane | Features a mannopyranosyl moiety; different binding properties. |

特性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O5S/c1-6(17)13-8-10(19)9(18)7(5-16)20-11(8)21-4-3-12(2)14-15-12/h7-11,16,18-19H,3-5H2,1-2H3,(H,13,17)/t7-,8-,9-,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRYUKXHWVTPHD-ILAIQSSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1SCCC2(N=N2)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SCCC2(N=N2)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00161726 | |

| Record name | 3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141411-41-8 | |

| Record name | 3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141411418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。